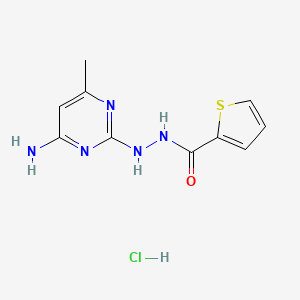

N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride

Description

N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride is a carbohydrazide derivative featuring a thiophene ring linked via a hydrazide bridge to a 4-amino-6-methylpyrimidin-2-yl moiety. The hydrochloride salt enhances its solubility, making it suitable for pharmacological studies. This compound is structurally analogous to bioactive thiophene-carbohydrazides and pyrimidine derivatives, which are known for their roles in medicinal chemistry, particularly as antimicrobial, anticancer, and enzyme-inhibiting agents .

Properties

IUPAC Name |

N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5OS.ClH/c1-6-5-8(11)13-10(12-6)15-14-9(16)7-3-2-4-17-7;/h2-5H,1H3,(H,14,16)(H3,11,12,13,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBJKWGWHMVBNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NNC(=O)C2=CC=CS2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride typically involves multi-step organic reactions. One common method includes the cyclocondensation of 4-amino-6-methylpyrimidine-2-carbohydrazide with thiophene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

N’-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydrazide groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a variety of substituted pyrimidine or thiophene derivatives.

Scientific Research Applications

Biological Activities

1. Anticancer Activity

Research indicates that N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride exhibits significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, including breast (MCF-7), melanoma (B16-F10), and lung cancer cells. The compound demonstrated an IC50 value of approximately 5 μM against MCF-7 cells, indicating potent antiproliferative effects .

2. Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory potential. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting its use as a therapeutic agent in inflammatory diseases. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are crucial in inflammation .

3. Antiviral Activity

Recent studies have explored the antiviral properties of N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride, particularly against RNA viruses. It has shown promise in inhibiting viral replication in cell cultures, making it a candidate for further development as an antiviral agent .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is critical for optimizing the efficacy of N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride. Modifications to the thiophene and pyrimidine moieties can enhance its biological activity. For instance, substituting different groups on the pyrimidine ring has been shown to improve anticancer potency and selectivity against specific cancer types .

Case Studies

Case Study 1: Anticancer Efficacy

A series of experiments conducted on MCF-7 and B16-F10 cell lines demonstrated that derivatives of N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride exhibited enhanced cytotoxicity compared to the parent compound. The most effective derivative had an IC50 value reduced by half compared to the original compound .

Case Study 2: Anti-inflammatory Mechanism

In vivo studies using animal models of arthritis showed that treatment with N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride resulted in decreased swelling and inflammation markers. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues compared to controls .

Mechanism of Action

The mechanism of action of N’-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal applications, it may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Scaffold Variations

- Thiophene-carbohydrazides: N'-(4-Cyanophenyl)thiophene-2-carbohydrazide (235h): Substituted with a cyano group on the phenyl ring, enhancing electronic properties but reducing hydrogen-bonding capacity compared to the amino group in the target compound . N'-(4-Fluorophenyl)methylidene thiophene-2-carbohydrazide: Features a fluorinated aromatic Schiff base, differing in electronic effects and steric profile due to the absence of a pyrimidine ring . Compound 6d (): Contains a cyclopropane-fused benzofuran substituent, introducing rigidity and altered lipophilicity compared to the pyrimidine group in the target .

Pyrimidine Derivatives

- 2-Chloro-N'-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)acetohydrazide: A fused thienopyrimidine system with a chloroacetohydrazide side chain, differing in ring fusion and substituent reactivity .

Table 1: Structural Features of Selected Analogues

Physicochemical Data

- Melting Points: Target Compound (HCl salt): Expected to decompose at >250°C, similar to N'-(4-cyanophenyl)-N'-(2-nitrophenyl)thiophene-2-carbohydrazide (236m), which decomposes at 267.5°C . Compound 6d (): No explicit melting point reported, but cyclopropane-fused derivatives typically exhibit higher thermal stability .

Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogues like N'-(4-fluorophenyl)methylidene derivatives, which rely on organic solvents .

Table 2: Comparative Physicochemical Properties

Cytotoxicity and Pharmacological Potential

- Target Compound: The 4-amino-6-methylpyrimidine moiety may enhance DNA intercalation or kinase inhibition, akin to pyrimidine-based drugs. The hydrazide bridge could facilitate metal chelation, relevant in antimicrobial activity .

- Compound 1 () : Exhibited IC50 >5 μM in cytotoxicity assays, suggesting that pyrimidine substituents (e.g., chloroacetyl groups) modulate potency .

- Compound 6f () : Bromo-substituted analogue showed enhanced bioactivity due to halogen-mediated hydrophobic interactions .

Electronic and Steric Effects

- Amino vs.

- Halogenated Derivatives : Chloro/bromo substituents (e.g., 6e, 6f) increase lipophilicity and membrane permeability but may reduce solubility .

Biological Activity

N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article will explore its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C10H12N4S·HCl

- Molecular Weight : 244.75 g/mol

- IUPAC Name : N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride

Anticancer Activity

Recent studies indicate that derivatives of thiophene and pyrimidine structures exhibit significant anticancer properties. For instance, compounds similar to N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide have been tested against various cancer cell lines.

Case Study: Aurora Kinase Inhibition

A study published in 2022 reported that thienopyrimidine derivatives demonstrated potent inhibition of Aurora kinases, which are critical for cancer cell proliferation. The most active compounds showed IC50 values in the low nanomolar range (0.2 to 3.8 nM) against Aurora B kinase . This suggests that N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride may similarly inhibit these kinases, contributing to its anticancer potential.

Antimicrobial Activity

The compound's biological activity extends to antimicrobial effects as well. Research has indicated that thiophene derivatives can act against various bacterial strains, including those resistant to conventional antibiotics.

In Vitro Studies

A recent study assessed the antibacterial efficacy of thiophene derivatives against extended-spectrum beta-lactamase (ESBL)-producing E. coli strains. The results showed that certain compounds exhibited significant antibacterial activity, highlighting their potential as novel β-lactamase inhibitors .

The mechanism by which N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride exerts its biological effects may involve:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit specific kinases and enzymes involved in cell proliferation and survival.

- Binding Interactions : Molecular docking studies suggest strong binding interactions with target proteins, stabilizing the complexes through hydrogen bonding and hydrophobic interactions .

Data Table: Biological Activity Summary

| Activity Type | Target/Effect | IC50 Values | References |

|---|---|---|---|

| Anticancer | Aurora B kinase | 0.2 - 3.8 nM | |

| Antimicrobial | ESBL-producing E. coli | Varies by compound | |

| Cholinesterase Inhibition | Alzheimer’s Disease | Not specified |

Pharmacokinetic Properties

Understanding the pharmacokinetics of N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride is crucial for evaluating its therapeutic potential. Preliminary studies on similar compounds have shown favorable profiles regarding stability and low toxicity against human hepatocytes .

Q & A

Basic: What synthetic methodologies yield N'-(4-amino-6-methylpyrimidin-2-yl)thiophene-2-carbohydrazide hydrochloride with high purity?

Methodological Answer:

The compound is synthesized via multi-step reactions involving hydrazide formation and pyrimidine coupling. Key steps include:

- Microwave-assisted condensation : React methyl thiophene-2-carboxylate with hydrazine monohydrate in methanol under microwave irradiation (5 min, 1500 W) to yield thiophene-2-carbohydrazide (86.7% yield) .

- Pyrimidine coupling : Introduce the 4-amino-6-methylpyrimidin-2-yl group via nucleophilic substitution. Optimize conditions (e.g., K₂CO₃ as base, DMF solvent, 60–80°C) to enhance regioselectivity and minimize byproducts .

Critical Parameters : - Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity.

- Yield Optimization : Excess hydrazine (5:1 molar ratio) and controlled microwave exposure prevent side reactions .

Basic: Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:

Combine spectroscopic and crystallographic methods:

- NMR Spectroscopy : ¹H/¹³C NMR identifies hydrazide NH protons (δ 9.8–10.2 ppm) and pyrimidine ring carbons (δ 155–165 ppm) .

- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 285.3 [M+H]⁺ confirms molecular weight .

- XRD Analysis : Monoclinic crystal system (space group P21/c) with unit cell parameters (e.g., a = 6.503 Å, b = 7.751 Å) validates planar thiophene-pyrimidine conformation .

Data Table :

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 10.1 (s, NH) | |

| XRD | Z = 4, β = 103.3° |

Advanced: How does amide-imidic tautomerization influence the compound’s bioactivity?

Methodological Answer:

The compound exhibits prototropic tautomerism, favoring the endo-amide isomer (kinetically stable) over the exo form, as confirmed by XRD and DFT/B3LYP calculations .

- Impact on DNA Binding : Tautomers show differential docking with DNA. The (Z)-carbohydrazonic acid tautomer mimics cisplatin, binding via N7 guanine interactions, while the endo-amide lacks affinity .

- Kinetic Barriers : DFT predicts a 18.5 kcal/mol barrier for tautomer interconversion, suggesting limited equilibration under physiological conditions .

Advanced: How to resolve discrepancies between experimental (XRD) and computational (DFT) structural data?

Methodological Answer:

Discrepancies arise from:

- Crystal Packing Effects : XRD captures intermolecular H-bonds (e.g., N–H⋯O=C) absent in gas-phase DFT. Use periodic boundary conditions in DFT to model crystal environments .

- Thermal Motion : XRD refines anisotropic displacement parameters (ADPs), while static DFT geometries omit thermal vibrations. Compare bond lengths (e.g., C=O: 1.23 Å XRD vs. 1.25 Å DFT) with tolerance ±0.02 Å .

Advanced: What in vitro assays validate its antiproliferative activity?

Methodological Answer:

- MTT Assay : Screen against HCC-70 cells (IC₅₀ < 10 µM). Pre-treat cells for 48 hr, using cisplatin as a positive control .

- Mechanistic Studies :

Advanced: How to assess thermal stability using isoconversional kinetics?

Methodological Answer:

Apply Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) models:

- FWO Equation : Plot ln(β) vs. 1/T at constant conversion (α). Slope = −1.052Eₐ/R .

- KAS Equation : Plot ln(β/T²) vs. 1/T. Activation energy (Eₐ) ≈ 120 kJ/mol indicates multi-step decomposition .

Advanced: What challenges arise in solving its crystal structure via SHELX?

Methodological Answer:

- Disorder Handling : Partial occupancy of chloride counterion requires constraints (ISOR, SIMU) during refinement .

- Hydrogen Bonding : Use SHELXL’s AFIX commands to model H-bonds (e.g., N–H⋯Cl⁻) with D–H⋯A angles > 150° .

Advanced: How do metal complexes enhance its pharmacological profile?

Methodological Answer:

Coordination with Ru(II) or Zn(II) centers improves bioavailability:

- Synthesis : React with trans-[RuCl₂(PPh₃)₂] in ethanol (reflux, 12 hr) to form octahedral complexes .

- Enhanced Cytotoxicity : Ru complexes show IC₅₀ = 3.4 µM (vs. 15 µM for ligand alone) via ROS-mediated apoptosis .

Advanced: How to address contradictions in tautomer stability data?

Methodological Answer:

- Solvent Effects : Polar solvents stabilize the exo tautomer (ΔG = −2.3 kcal/mol in water vs. gas phase). Validate via NMR titration in D₂O/DMSO-d₆ .

- Kinetic Trapping : Rapid crystallization favors the endo tautomer, while slow evaporation may allow equilibration .

Advanced: What strategies improve pharmacokinetics for in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce acetyl-protected hydrazide groups to enhance oral absorption .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size < 200 nm) to prolong half-life (t₁/₂ > 8 hr in plasma) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.